Geraniol - d2
Description
Significance of Deuterated Analogues in Chemical Biology and Mechanistic Studies
Deuterated analogues are powerful tools in chemical biology for several reasons. The replacement of a hydrogen atom with a deuterium (B1214612) atom creates a heavier, more stable carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where reactions involving the cleavage of the C-D bond proceed at a slower rate. By observing this effect, researchers can identify rate-determining steps in enzymatic reactions and elucidate reaction mechanisms. Furthermore, the distinct mass of deuterium makes it an excellent tracer for metabolic studies, allowing scientists to follow the transformation of a deuterated substrate into various metabolites. This approach is instrumental in mapping complex metabolic networks and understanding the biosynthesis of natural products.
Historical Context of Isotopic Labeling Techniques in Monoterpene Research
The application of isotopic labeling in the study of monoterpenes has a rich history. Early research in the mid-20th century utilized radioisotopes like Carbon-14 to trace the biosynthetic pathways of these volatile compounds in plants. These pioneering studies established the fundamental building blocks and cyclization reactions involved in monoterpene synthesis. With the advent of stable isotope labeling and advanced analytical techniques like NMR and mass spectrometry, researchers gained the ability to probe these pathways with greater detail and without the safety concerns associated with radioactivity. The use of deuterium-labeled precursors, such as deuterated geraniol (B1671447), has been particularly instrumental in understanding the stereochemistry and intricate rearrangements that occur during the formation of the diverse array of monoterpene structures found in nature.
Overview of Geraniol-d2 as a Molecular Probe for Biochemical Processes
Geraniol-d2 has emerged as a valuable molecular probe for investigating a variety of biochemical processes, particularly in the realm of plant secondary metabolism. By feeding Geraniol-d2 to plants or enzyme preparations, researchers can trace its conversion into other monoterpenoids and related compounds. This has provided direct evidence for metabolic pathways and the enzymes involved. For instance, studies using deuterated geraniol have been crucial in understanding the biosynthesis of commercially important aroma compounds in fruits and spices. The ability to track the deuterium label allows for the unambiguous identification of metabolic products and provides quantitative data on conversion rates, offering a clear window into the dynamic nature of plant biochemistry.
Research Findings with Geraniol-d2
The utility of Geraniol-d2 as a molecular probe is best illustrated through specific research applications. In-vivo feeding experiments with deuterium-labeled geraniol have been instrumental in elucidating the metabolic pathways of this important monoterpene in various plant species.
One notable study investigated the metabolism of deuterium-labeled geraniol in the mesocarp of grape berries (Vitis vinifera L. cv. Scheurebe). The research demonstrated several key transformations:
Stereoselective reduction to (S)-citronellol.
E/Z-isomerization to its geometric isomer, nerol.
Oxidation to the corresponding aldehydes, neral (B7780846) and geranial.
Glycosylation of the resulting monoterpene alcohols. researchgate.net
These findings highlight the complex network of enzymatic reactions that geraniol undergoes within the grape berry, contributing to the final flavor and aroma profile of the fruit.
Similarly, research on ginger rhizome (Zingiber officinale) utilized deuterium-labeled geraniol to study the biotransformation of geraniol-related compounds. researchgate.net These experiments revealed that supplied [1,1-D2]-geraniol was converted to geranial, providing direct evidence for the enzymatic oxidation of geraniol in this plant. researchgate.net
These studies exemplify how Geraniol-d2 serves as a precise tool to map metabolic conversions and identify the enzymes responsible for the biosynthesis of a wide array of valuable natural products.
Physicochemical Properties: Geraniol vs. Geraniol-d2
The primary difference between Geraniol and Geraniol-d2 lies in their molecular weight, a direct consequence of the two deuterium atoms. This seemingly small change is the key to its utility in tracer studies. Other physicochemical properties remain largely similar, ensuring that Geraniol-d2 behaves almost identically to its non-deuterated counterpart within a biological system.
| Property | Geraniol | Geraniol-d2 |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₆D₂O |
| Molecular Weight | 154.25 g/mol nih.gov | 156.26 g/mol nih.gov |
| Appearance | Colorless to pale yellow oily liquid nih.gov | No data available, expected to be similar to Geraniol |
| Odor | Sweet rose-like nih.gov | No data available, expected to be similar to Geraniol |
| Boiling Point | 229-230 °C nih.gov | No data available, expected to be similar to Geraniol |
| Solubility in Water | 100 mg/L at 25 °C nih.gov | No data available, expected to be similar to Geraniol |
Properties
CAS No. |
32637-86-8 |
|---|---|
Molecular Formula |
C10H16D2O |
Molecular Weight |
156.27 |
Purity |
95% min. |
Synonyms |
Geraniol - d2 |
Origin of Product |
United States |
Synthetic Methodologies for Geraniol D2 Analogues
Strategies for Site-Specific Deuteration of Geraniol (B1671447)
The precise placement of deuterium (B1214612) atoms within the geraniol framework is crucial for its intended application. Both chemical and biological methods have been explored to achieve this site-specificity.
Chemical Synthesis Approaches for Stereoselective Deuterium Incorporation
Chemical synthesis provides a direct and often highly controllable route to deuterated compounds. Several strategies have been employed for the stereoselective incorporation of deuterium into the geraniol structure.
One common approach involves the reduction of a suitable precursor with a deuterium-delivering reagent. For instance, the reduction of geranial (the aldehyde corresponding to geraniol) or its derivatives using a deuterated reducing agent can introduce deuterium at the C-1 position. cdnsciencepub.com The use of lithium aluminum deuteride (B1239839) (LiAlD₄) is a classic example of such a transformation. cdnsciencepub.com
Another powerful method is the Wittig reaction, which allows for the formation of carbon-carbon double bonds with control over stereochemistry. By using a deuterated phosphonium (B103445) ylide, deuterium can be incorporated at specific positions in the newly formed double bond. For example, the reaction of a C-1 dideuterated phosphonium salt with an appropriate aldehyde or ketone can yield geraniol derivatives with deuterium at the C-1 position. cdnsciencepub.comcanada.ca The stereoselectivity of the Wittig reaction is a key advantage, often yielding the desired (E)-isomer, geraniol, in high purity. cdnsciencepub.com
Furthermore, stereospecific deuteration can be achieved through the manipulation of chiral precursors. For example, the synthesis of (4R)- and (4S)-[4-²H₁]geraniol has been accomplished, demonstrating the high degree of control possible through chemical synthesis. asianpubs.org This level of precision is critical for elucidating the stereochemical pathways of enzymatic reactions.
Enzymatic and Biocatalytic Deuteration Methods
Enzymatic and biocatalytic methods offer an alternative and often highly selective approach to deuteration. These methods leverage the inherent specificity of enzymes to catalyze reactions at particular sites within a molecule.
Terpene synthases, the enzymes responsible for the biosynthesis of terpenes in nature, can be utilized to produce deuterated geraniol. chemicalbook.com By providing a deuterated precursor, such as a deuterated isopentenyl pyrophosphate (IPP) or dimethylallyl pyrophosphate (DMAPP), to a geraniol synthase (GES), the resulting geraniol will incorporate deuterium. chemicalbook.comnih.gov This approach can lead to highly specific labeling patterns that are difficult to achieve through purely chemical means.
Moreover, feeding experiments with deuterium-labeled compounds in plant tissues or cell cultures have demonstrated the in vivo conversion of these precursors into deuterated geraniol and its derivatives. capes.gov.brresearchgate.netresearchgate.net For example, the metabolism of deuterium-labeled geraniol in grape mesocarp has been studied, revealing processes like stereoselective reduction and E/Z-isomerization. capes.gov.br
While offering high selectivity, challenges in enzymatic methods include the availability and synthesis of deuterated precursors and the potential for lower yields compared to chemical synthesis. However, advancements in metabolic engineering and enzyme discovery continue to expand the utility of biocatalysis for producing specifically labeled compounds. researchgate.netrsc.org
Deuterium Source Considerations and Isotopic Purity
The choice of deuterium source and the assessment of isotopic purity are critical aspects of synthesizing deuterated compounds.
Utilization of Deuterium Oxide (D₂O) and Deuterium Gas (D₂)
Deuterium oxide (D₂O), or heavy water, is a common and relatively inexpensive source of deuterium. nih.govrsc.org It can be used as a solvent in reactions where H/D exchange is facilitated, or as a reagent in specific chemical transformations. rsc.orgthalesnano.com For instance, D₂O can be used in enzymatic reactions or in metal-catalyzed hydrogen isotope exchange (HIE) processes. researchgate.netd-nb.info
Deuterium gas (D₂) is another primary source of deuterium, particularly for catalytic hydrogenation and deuterogenation reactions. snnu.edu.cnacs.org The catalytic reduction of double or triple bonds using D₂ gas in the presence of a metal catalyst (e.g., palladium on carbon) is a widely used method for introducing deuterium. thalesnano.com The efficiency of these reactions can be high, often leading to near-quantitative deuterium incorporation. thalesnano.com
The choice between D₂O and D₂ depends on the specific synthetic strategy. D₂O is often favored for its ease of handling and its utility in promoting H/D exchange, while D₂ is essential for addition reactions across unsaturated bonds. rsc.orgthalesnano.com
Assessment of Deuterium Enrichment and Distribution
Determining the level of deuterium incorporation (isotopic enrichment) and its specific location within the molecule is crucial for validating the synthesis and for subsequent applications. The primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed information about the distribution of deuterium atoms. nih.gov In ¹H NMR, the disappearance or reduction in the intensity of a proton signal indicates its replacement by deuterium. ²H NMR directly detects the deuterium nuclei, providing a clear map of their locations within the molecule.
The combination of these techniques allows for a comprehensive assessment of both the isotopic purity and the site-specificity of the deuteration.
Advancements and Challenges in Deuteration Efficiency and Scalability
While significant progress has been made in the synthesis of deuterated compounds, challenges related to efficiency and scalability remain.
Recent advancements have focused on developing more efficient and selective catalysts for deuteration. cardiff.ac.ukbrightspec.com For example, novel iridium-based catalysts have shown high efficiency for site-selective ortho-deuteration of various organic molecules. snnu.edu.cn Similarly, advancements in biocatalysis, including enzyme engineering and the optimization of fermentation conditions, are improving the yields and scalability of producing deuterated compounds in microbial systems. rsc.orgbeilstein-journals.orgnih.gov
However, the cost and availability of deuterated starting materials and reagents can be a significant hurdle, especially for large-scale synthesis. researchgate.net The scalability of many laboratory-scale procedures to industrial production levels also presents a challenge, requiring optimization of reaction conditions and purification methods. cardiff.ac.ukuibk.ac.at
Advanced Analytical Characterization of Geraniol D2
Spectroscopic Elucidation for Deuterium (B1214612) Localization and Structural Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the detailed characterization of deuterated compounds like Geraniol-d2. By exploiting the magnetic properties of atomic nuclei, various NMR experiments can be employed to pinpoint the exact position of deuterium substitution, assess the purity of the labeled compound, and confirm its molecular structure.
NMR spectroscopy is a powerful analytical tool for determining the structure of molecules. In the context of deuterated compounds, it offers specific techniques to analyze the impact and location of deuterium labeling.
Deuterium NMR (²H NMR) is a direct method for observing the deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (about 0.016%), ²H NMR spectra are typically run on enriched samples to obtain a detectable signal. wikipedia.org The resulting spectrum provides distinct peaks for each non-equivalent deuterium atom, allowing for precise positional analysis of the deuterium label in Geraniol-d2. wikipedia.orgmagritek.com The chemical shift range in ²H NMR is similar to that of proton NMR, though the resolution is generally lower. wikipedia.orgmagritek.com For Geraniol-d2, a strong peak in the ²H NMR spectrum corresponding to the deuterated position, coupled with the disappearance of the corresponding proton signal in the ¹H NMR spectrum, confirms successful labeling. wikipedia.org Studies on deuterated monoterpenes have demonstrated the utility of ²H NMR in determining site-specific natural abundance isotope ratios, which can provide insights into biosynthetic pathways. nih.govdntb.gov.ua
A sample of d2-geraniol can be dissolved in a suitable solvent like chloroform (B151607) (CHCl3) for ²H-NMR analysis to confirm deuterium incorporation. amazonaws.com
Table 1: Representative ²H NMR Data for Deuterated Solvents This table illustrates the principle of using known deuterated solvent signals for reference, a common practice in NMR spectroscopy.
| Deuterated Solvent | Chemical Shift (ppm) |
|---|---|
| Acetone-d6 | 2.05 |
| Chloroform-d | 7.26 |
| DMSO-d6 | 2.50 |
| Methanol-d4 | 3.31, 4.87 (OD) |
Data sourced from common NMR reference values.
Carbon-13 NMR spectroscopy is another critical tool for the structural analysis of Geraniol-d2. The substitution of a proton with a deuterium atom induces noticeable effects on the ¹³C NMR spectrum. This "isotope effect" causes a shift in the resonance of the carbon atom directly bonded to the deuterium, as well as carbons further away. researchgate.netnih.gov These shifts, though small, are measurable and provide secondary confirmation of the deuterium's location. researchgate.netmdpi.com
In a typical ¹³C NMR experiment on a deuterated compound, the carbon attached to the deuterium will often exhibit a multiplet signal due to C-D coupling, which can be collapsed into a singlet using deuterium decoupling techniques. The presence and position of these isotopic shifts serve as a reliable indicator of the deuteration site. nih.govnih.gov For instance, the replacement of hydrogen with deuterium generally results in an upfield shift for the attached carbon signal. researchgate.net
Table 2: Typical ¹³C NMR Chemical Shifts for Geraniol (B1671447) This table provides a baseline for the expected chemical shifts in an unlabeled geraniol molecule, against which the spectrum of Geraniol-d2 can be compared.
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 | 59.3 |
| C2 | 123.7 |
| C3 | 139.3 |
| C4 | 39.5 |
| C5 | 26.5 |
| C6 | 124.0 |
| C7 | 131.6 |
| C8 (trans-methyl) | 16.0 |
| C9 (cis-methyl) | 25.4 |
| C10 | 17.5 |
Data adapted from publicly available spectral databases and research articles. rsc.orghmdb.cadrugbank.com
Proton NMR (¹H NMR) is instrumental in verifying the specific site and extent of deuteration in Geraniol-d2. In a successfully deuterated sample, the proton signal corresponding to the position of the deuterium atom will be absent or significantly diminished. studymind.co.uk The integration of the remaining proton signals can be used to quantify the degree of deuteration. asianpubs.org
For instance, in a study synthesizing (4R)- and (4S)-[4-²H₁] Geraniol, ¹H NMR was used to analyze the multiplet at δ 2.06 and 2.08 ppm, which corresponds to the CH₂ and CHD groups, confirming the deuterium incorporation at the C4 position. asianpubs.org The disappearance or reduction of a specific proton signal provides clear evidence of deuteration at that site. studymind.co.ukhuji.ac.il
Table 3: Representative ¹H NMR Data for Geraniol This table shows the expected proton chemical shifts for an unlabeled geraniol molecule. The absence or reduction of a signal in Geraniol-d2 would pinpoint the location of the deuterium.
| Proton(s) | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 (CH₂OH) | 4.13 - 4.14 | d |
| H2 (=CH-) | 5.40 - 5.42 | t |
| H4 (CH₂) | 2.03 - 2.17 | d |
| H5 (CH₂) | 2.08 - 2.18 | d |
| H6 (=CH-) | 5.10 - 5.15 | m |
| H8 (trans-CH₃) | 1.70 - 1.72 | s |
| H9 (cis-CH₃) | 1.65 | s |
| H10 (CH₃) | 1.60 - 1.68 | s |
| OH | 1.57 | br s |
Data compiled from various sources. rsc.orgchemicalbook.comresearchgate.netchemicalbook.com
Two-dimensional (2D) NMR techniques provide a more in-depth analysis of molecular structure by correlating different nuclei. slideshare.netacs.org The Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a powerful, albeit insensitive, 2D NMR technique that directly observes carbon-carbon correlations. huji.ac.ilua.es This allows for the unambiguous tracing of the carbon skeleton of Geraniol-d2. rubingroup.org
By establishing the C-C connectivity, the INADEQUATE experiment can definitively confirm the structural integrity of the molecule after the deuteration process. huji.ac.ilrubingroup.org While extremely powerful, the low natural abundance of ¹³C makes this experiment time-consuming for non-enriched samples. huji.ac.il The resulting spectrum displays correlations between adjacent carbon atoms, allowing for a complete mapping of the carbon framework. rubingroup.org
Other 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are also invaluable. slideshare.netnih.gov COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly bonded and long-range coupled carbons, respectively. acs.orgnih.gov These methods collectively provide a comprehensive picture of the molecular structure, confirming that the deuteration process has not induced any unintended structural rearrangements.
A significant challenge in NMR spectroscopy is its inherent low sensitivity. researchgate.netosti.gov Hyperpolarization techniques have emerged to address this limitation by dramatically increasing the NMR signal intensity, sometimes by several orders of magnitude. osti.govrsc.org
Signal Amplification by Reversible Exchange (SABRE) is one such method that utilizes parahydrogen to hyperpolarize a substrate without chemical modification. rsc.orgoulu.fi A variation, SABRE-Relay, has been successfully applied to molecules like geraniol. rsc.orgresearchgate.net In this technique, polarization from parahydrogen is transferred to a carrier molecule, which then relays it to the target molecule (geraniol) via proton exchange. researchgate.netrsc.org This results in significant signal enhancements for both ¹H and ¹³C nuclei, enabling detection at much lower concentrations. researchgate.netrsc.orgresearchgate.net For Geraniol-d2, this enhanced sensitivity could facilitate the detection of very low levels of deuteration or the analysis of small sample quantities. researchgate.net Another method, HYPNOESYS (Hyperpolarized NOE System), uses optically polarized crystals to enhance NMR signals in solution, and has been demonstrated on a mixture including geraniol. researchgate.netresearchgate.net
These advanced hyperpolarization methods represent the cutting edge of NMR and offer powerful capabilities for the detailed characterization of isotopically labeled compounds like Geraniol-d2.
Mass Spectrometry (MS) for Isotopic Purity and Tracer Investigations
Mass spectrometry is an indispensable technique for the analysis of Geraniol-d2, providing definitive information on its isotopic composition and enabling its use as a tracer in metabolic studies.
High-Resolution Mass Spectrometry (HRMS) is the gold standard for verifying the successful incorporation of deuterium and assessing the isotopic purity of Geraniol-d2. nih.gov Unlike nominal mass instruments, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of its elemental formula. researchgate.net
For Geraniol-d2, HRMS confirms the presence of two deuterium atoms by measuring a molecular ion mass that is approximately 2 Da greater than that of unlabeled geraniol. The precise theoretical mass of the protonated molecular ion of Geraniol-d2 ([C₁₀H₁₇D₂O+H]⁺) is significantly different from that of unlabeled geraniol ([C₁₀H₁₉O+H]⁺), a distinction easily resolved by HRMS. For example, the computed monoisotopic mass of Geraniol-d2 is 156.148318685 Da. nih.gov
Furthermore, HRMS provides an "isotopic fingerprint" by resolving the distribution of isotopologues (e.g., D₀, D₁, D₂) within a sample. nih.gov By analyzing the relative intensities of these peaks, the isotopic purity can be calculated, which is a critical parameter for quantitative studies where the deuterated compound is used as an internal standard. researchgate.net
Table 1: HRMS Data for Geraniol and Geraniol-d2
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Geraniol | C₁₀H₁₈O | 154.135765 |
| Geraniol-d2 | C₁₀H₁₆D₂O | 156.148319 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting product ions. nih.gov In the context of Geraniol-d2, MS/MS experiments are crucial for confirming the position of the deuterium labels and for developing highly selective quantitative methods. nih.gov
In a typical MS/MS experiment, the precursor ion (the molecular ion of Geraniol-d2) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern of Geraniol-d2 is compared to that of unlabeled geraniol. Key fragments containing the deuterium labels will exhibit a mass shift corresponding to the number of deuterium atoms they retain. For instance, the fragmentation of geraniol often involves the loss of water (H₂O) and various hydrocarbon fragments. mdpi.comresearchgate.net For Geraniol-d2, a fragment resulting from the loss of a deuterated water molecule (HDO) or a fragment retaining the C-D bonds would be observed at a different m/z value than its corresponding fragment from unlabeled geraniol. This allows researchers to map the fragmentation pathways and confirm the location of the isotopic label. researchgate.netnih.gov
Table 2: Expected Key Fragment Ions in MS/MS of Geraniol vs. Geraniol-d2 (Illustrative)
| Precursor Ion | Fragmentation Event | Geraniol Fragment Ion (m/z) | Expected Geraniol-d2 Fragment Ion (m/z) | Mass Shift (Da) |
| [M+H]⁺ | Loss of H₂O | 137 | 139 (Loss of H₂O) or 138 (Loss of HDO) | +1 or +2 |
| [M+H]⁺ | Cleavage of C₄H₉ | 99 | 101 | +2 |
| [M+H]⁺ | Cleavage of C₅H₉ | 85 | 87 | +2 |
Note: The exact fragmentation pattern and ion abundances depend on the specific location of the deuterium atoms and the MS/MS conditions.
Vibrational Spectroscopy (FTIR, Raman) for Deuteration Confirmation and Conformational Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information to mass spectrometry. mdpi.com They are used to confirm deuteration by detecting the unique vibrational frequencies of carbon-deuterium (C-D) bonds and can offer insights into the molecule's conformational structure. researchgate.netresearchgate.net
The substitution of a hydrogen atom with a heavier deuterium atom causes a predictable shift in the vibrational frequency of the bond. ajchem-a.com The C-D stretching vibrations appear at a significantly lower wavenumber (typically around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). ustc.edu.cn This clear difference in the spectrum provides direct, non-destructive evidence of successful deuteration. researchgate.net
Raman spectroscopy is particularly useful for studying non-polar bonds and can be applied to samples in aqueous solution. acs.orgmdpi.com It can be used to probe the metabolism of deuterated compounds in living cells. nih.gov Both FTIR and Raman can also be used for conformational analysis, as the vibrational modes of a molecule are sensitive to its three-dimensional shape. researchgate.netdsckarnal.ac.in By comparing the experimental spectra with quantum chemical calculations, different conformers (rotational isomers) of Geraniol-d2 can be identified.
Table 3: Characteristic Vibrational Frequencies for Deuteration Confirmation
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) | Technique |
| Stretching | 2850 - 3000 | 2100 - 2250 | FTIR, Raman |
| Bending | 1350 - 1480 | ~950 - 1100 | FTIR, Raman |
Chromatographic Separation Techniques for Deuterated Metabolites
Chromatography is essential for separating Geraniol-d2 and its metabolites from complex biological matrices prior to detection and quantification.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Quantitative Analysis and Separation of Deuterated Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the quantitative determination of volatile and semi-volatile compounds like Geraniol-d2. researchgate.netcoresta.org The technique combines the powerful separation capabilities of GC with the sensitive and selective detection of MS.
In a typical GC-MS method, Geraniol-d2 is separated from other components in a sample on a capillary column (e.g., a DB-5MS or similar). acs.org Because the physicochemical properties of Geraniol-d2 are nearly identical to those of unlabeled geraniol, they co-elute from the GC column. However, the mass spectrometer can easily distinguish between them based on their different masses. For quantitative analysis, the MS is often operated in selected ion monitoring (SIM) mode, where it only detects specific ions corresponding to the analyte and its deuterated internal standard, dramatically increasing sensitivity and selectivity. researchgate.net The use of a deuterated internal standard like Geraniol-d7 is common practice in the quantitative analysis of geraniol to correct for variations in sample preparation and instrument response. nih.govresearchgate.net
Methods have been developed for the rapid detection of geraniol with limits of detection (LOD) as low as 0.003 mg/kg, showcasing the sensitivity of the technique which is directly applicable to its deuterated analogs. spkx.net.cn
Liquid Chromatography (LC) Applications for Polar Deuterated Derivatives
While GC-MS is ideal for geraniol itself, its metabolites are often more polar and less volatile, making them unsuitable for GC analysis without chemical derivatization. chromatographyonline.com Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice for analyzing these polar deuterated derivatives, such as geraniol glucosides or other conjugated forms. mdpi.comuniversiteitleiden.nl
LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase LC, using a C18 column, is commonly employed for the separation of terpenoid derivatives. nih.gov The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules. nih.gov LC-MS/MS provides high sensitivity and specificity, allowing for the quantification of low-level deuterated metabolites in complex matrices like plasma or urine. The use of deuterated mobile phases can sometimes lead to H/D exchange, which must be carefully considered during method development. nih.gov
Investigation of Biochemical and Metabolic Pathways Using Geraniol D2
Elucidation of Biosynthetic Routes in Biological Systems
The use of stable isotopes like deuterium (B1214612) is a cornerstone of metabolic flux analysis, providing a dynamic view of cellular physiology that goes beyond static metabolite concentrations. nih.gov Geraniol-d2 is particularly valuable for mapping the biosynthesis of terpenes, a large and diverse class of natural products.
Geraniol (B1671447) is a key intermediate in the biosynthesis of a wide array of terpenoids. nih.gov Its formation from geranyl diphosphate (GPP) is a critical branching point in terpene metabolism. nih.govnih.gov By supplying Geraniol-d2 to a biological system, such as a plant or microorganism, researchers can track the incorporation of the deuterium label into downstream products. This method of "tracer-assisted metabolomics" is definitive in confirming precursor-product relationships. nih.gov
For example, geraniol is the precursor to the terpene moiety secologanin, which is essential for the formation of monoterpene indole alkaloids (MIAs) like catharanthine and vindoline in the medicinal plant Catharanthus roseus. nih.gov Research has shown that feeding geraniol to C. roseus leaves increases the accumulation of these valuable alkaloids, indicating that the availability of geraniol is a limiting factor in their biosynthesis. nih.gov If Geraniol-d2 were used in such an experiment, the deuterium label would be detected in the resulting MIA molecules, providing direct evidence of the metabolic route. This technique allows for the unambiguous mapping of the carbon skeleton's journey from precursor to final product.
Terpenoid biosynthesis proceeds from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). uva.nl In plants and other organisms, two distinct pathways produce these precursors: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. uva.nlresearchgate.net
While monoterpene synthesis, which begins with the GPP formed from IPP and DMAPP, traditionally occurs in the plastids via the MEP pathway, some species have demonstrated the capacity for cytosolic monoterpene production using the MVA pathway. uva.nl Geraniol-d2 can be used as a tool to investigate the downstream fate of geraniol irrespective of its origin. To differentiate the originating pathway, experiments can be designed where, in addition to Geraniol-d2, labeled substrates specific to either the MVA or MEP pathway are co-administered. By analyzing the isotopic labeling patterns of geraniol-derived products, researchers can determine the relative contribution of each pathway to the precursor pool that forms geraniol and, subsequently, other monoterpenoids.
Isotope-assisted metabolic flux analysis (iMFA) is a sophisticated computational method used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govresearchgate.net This approach integrates data from isotope labeling experiments with a metabolic network model to create a detailed map of cellular metabolism. researchgate.net By introducing Geraniol-d2 and measuring the rate at which the deuterium label appears in successive metabolites, researchers can calculate the flux through each step of the pathway.
| Metabolic Step | Enzyme | Baseline Relative Flux (%) | Relative Flux after Overexpression of Enzyme B (%) |
|---|---|---|---|
| Geraniol-d2 → Intermediate A-d2 | Enzyme A | 100 | 100 |
| Intermediate A-d2 → Product B-d2 | Enzyme B | 20 | 85 |
| Product B-d2 → Final Product-d2 | Enzyme C | 18 | 82 |
Tracing Metabolic Transformations of Geraniol-d2
Once formed or introduced into a biological system, geraniol can undergo various enzymatic transformations, including reduction, oxidation, and isomerization. Feeding Geraniol-d2 allows for the precise tracking of these conversions, helping to identify the enzymes involved and the resulting products.
The reduction of the activated C2-C3 double bond of geraniol leads to the formation of citronellol (B86348). This reaction is often stereoselective, producing a specific enantiomer. In the yeast Saccharomyces cerevisiae, the enzyme OYE2 has been identified as responsible for the reduction of geraniol to citronellol. nih.gov When Geraniol-d2 is supplied as a substrate, the resulting product is deuterated citronellol (Citronellol-d2). Analysis of this product can confirm the stereochemistry of the reaction, for instance, the specific formation of (S)-Citronellol-d2, thereby characterizing the stereoselective nature of the enzyme involved.
Geraniol can be metabolized through several other key reactions. Isomerization converts geraniol (the trans-isomer) into its cis-isomer, nerol. researchgate.netnih.gov Oxidation of the primary alcohol group of geraniol yields the corresponding aldehyde, geranial. nih.govresearchgate.net Geranial and its isomer neral (B7780846) are the two components of citral (B94496).
The use of Geraniol-d2 as a tracer can elucidate these pathways. For example, in the bacterium Castellaniella defragrans, a geraniol dehydrogenase enzyme has been shown to oxidize geraniol to geranial, which can be further oxidized to geranic acid. nih.gov In engineered Escherichia coli, the conversion of geraniol to nerol has also been observed. researchgate.net Supplying Geraniol-d2 to these systems would result in the formation of Nerol-d2, Geranial-d2, and Geranic acid-d2, confirming the metabolic fate of the geraniol backbone.
| Reaction Type | Key Enzyme (Example Organism) | Substrate | Deuterated Product |
|---|---|---|---|
| Reduction | Old Yellow Enzyme 2 (OYE2) (S. cerevisiae) | Geraniol-d2 | (S)-Citronellol-d2 |
| Isomerization | Endogenous Isomerases (E. coli) | Geraniol-d2 | Nerol-d2 |
| Oxidation | Geraniol Dehydrogenase (GeDH) (C. defragrans) | Geraniol-d2 | Geranial-d2 |
| Oxidation | Geranial Dehydrogenase (GaDH) (C. defragrans) | Geranial-d2 | Geranic acid-d2 |
Glycosylation and Other Conjugation Pathways
Glycosylation, the enzymatic attachment of sugar moieties to a substrate, is a critical conjugation pathway for monoterpenes like geraniol in many organisms, particularly plants. This process increases the water solubility and stability of the otherwise volatile and reactive compounds, facilitating their storage and transport. The resulting monoterpenyl glycosides, such as geranyl glucoside, are non-volatile and serve as stable precursor pools.
The use of Geraniol-d2 is instrumental in studying these pathways. When Geraniol-d2 is introduced into a biological system, such as a plant cell culture or a whole-cell biotransformation system using recombinant E. coli expressing a glucosyltransferase, the deuterium label acts as a stable isotopic tracer. nih.govresearchgate.net Researchers can monitor the conversion of Geraniol-d2 into its glycosylated forms over time. By using analytical techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), the deuterated glycoside products can be unambiguously identified and quantified, even in complex biological matrices. nih.gov This stable isotope dilution analysis allows for precise tracking of the flux through the glycosylation pathway and helps identify the specific UDP-glycosyltransferases (UGTs) responsible for the conjugation of geraniol. nih.govnih.gov
Investigation of Catabolic and Degradation Pathways
The breakdown of geraniol is a key metabolic process in various organisms, from bacteria to plants. The primary catabolic pathway involves a two-step oxidation of the primary alcohol group. researchgate.netresearchgate.net First, an alcohol dehydrogenase, such as NADP+-dependent geraniol dehydrogenase (GeDH), oxidizes geraniol to its corresponding aldehyde, geranial. researchgate.net Subsequently, an aldehyde dehydrogenase further oxidizes geranial to geranic acid. ethz.ch This acid can then be activated to its CoA ester, entering central metabolism. ethz.ch
Geraniol-d2 is an invaluable tracer for confirming and quantifying this degradation sequence. By introducing Geraniol-d2 with the deuterium atoms positioned at the C1 carbon (the site of oxidation), researchers can follow the metabolic fate of the molecule.
Metabolic Tracing with Geraniol-d2:
Introduction: Geraniol-d2 is administered to the biological system (e.g., bacterial culture, plant tissue).
Metabolite Extraction: At various time points, metabolites are extracted from the system.
Mass Spectrometry Analysis: The extracts are analyzed by mass spectrometry. The deuterium label imparts a specific mass shift (+2 Da) to the parent molecule and its subsequent metabolites.
Pathway Confirmation: The detection of deuterated geranial (geranial-d1, assuming one deuterium is removed in the oxidation) and deuterated geranic acid confirms that these compounds are direct downstream metabolites of geraniol. This technique provides definitive evidence of the metabolic linkage between these compounds, ruling out alternative biosynthetic origins.
Enzymatic Mechanistic Studies with Geraniol-d2
Substrate Specificity Profiling of Terpene Synthases and Modifying Enzymes
Enzymes involved in terpene metabolism, such as terpene synthases and dehydrogenases, often exhibit high substrate specificity to ensure the production of specific chemical products. For example, geraniol dehydrogenase (GeDH) from the mite Carpoglyphus lactis shows a strong preference for geraniol over its geometric isomer, nerol. nih.gov Similarly, studies on GeDH from Castellaniella defragrans demonstrate high affinity for geraniol and perillyl alcohol but significantly lower affinity for nerol and citronellol. nih.gov
Geraniol-d2 can be used as a substrate analog to probe the active site of such enzymes. By comparing the kinetic parameters (Km and Vmax) of an enzyme with the natural substrate (geraniol) versus the deuterated analog (Geraniol-d2), researchers can gain insights into the enzyme's tolerance for subtle structural modifications. While the electronic properties are nearly identical, the difference in mass and vibrational frequencies of the C-D bond compared to the C-H bond can influence binding and catalysis, providing clues about the active site's architecture.
| Substrate | Apparent Km (μM) | Relative Vmax (%) |
|---|---|---|
| Geraniol | ~5 | 72 |
| (S)-(−)-Perillyl alcohol | ~5 | 86 |
| Benzyl alcohol | 310 | 100 |
| Nerol | 120 | 32 |
| Citronellol | 1800 | 19 |
Table 1: Substrate specificity of purified Geraniol Dehydrogenase (GeDH) from Castellaniella defragrans. The enzyme shows a high affinity (low Km) for geraniol and perillyl alcohol compared to other related alcohols. Data adapted from Lüddeke et al., 2012. nih.gov
Determination of Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions
The kinetic isotope effect (KIE) is a powerful tool for investigating enzyme mechanisms, revealing whether a specific bond to an isotope is broken in the rate-determining step of a reaction. semanticscholar.org A primary KIE is observed when a bond to the labeled atom is cleaved in the slowest step. The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, making it more difficult to break. Consequently, a reaction involving C-D bond cleavage is slower than the equivalent reaction with a C-H bond.
In the context of Geraniol-d2, this principle is applied to study enzymes like geraniol dehydrogenase. If Geraniol-d2 is synthesized with deuterium atoms at the C1 position ([1,1-d2]geraniol), its oxidation to geranial can be studied. The reaction involves the cleavage of a C-H (or C-D) bond at this position.
By measuring the reaction rates for both geraniol and Geraniol-d2 under identical conditions, the KIE can be calculated as the ratio of the rates (kH/kD).
No KIE (kH/kD ≈ 1): A value close to 1 suggests that C-H bond cleavage is not the rate-limiting step; another step, such as substrate binding or product release, is slower.
| Substrate | Observed Rate (k) | Calculated KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Geraniol (H) | kH | ~5.0 | C-H bond cleavage is likely the rate-determining step. |
| Geraniol-d2 (D) | kD | ||
| Geraniol (H) | kH | ~1.0 | C-H bond cleavage is not rate-determining; another step (e.g., product release) is slower. |
| Geraniol-d2 (D) | kD |
Table 2: Illustrative data for determining a Kinetic Isotope Effect (KIE) in the oxidation of geraniol by a hypothetical dehydrogenase. The observed KIE provides direct evidence about the rate-limiting step of the catalytic mechanism.
Probing Enzyme Active Site Mechanisms and Intermediate Formation
Isotopic labeling is a cornerstone for elucidating complex enzymatic reaction mechanisms, particularly for terpene synthases, which catalyze some of the most complex reactions in nature. nih.gov These enzymes convert linear precursors, like geranyl diphosphate (GPP), into a vast array of cyclic and acyclic terpenes through a series of highly reactive carbocation intermediates. acs.orgresearchgate.net
The use of specifically labeled Geraniol-d2 (or more commonly, its precursor GPP-d2) allows researchers to map the intricate rearrangements that occur within the enzyme's active site. boku.ac.at For instance, a deuterium atom can be placed at a position that is not directly involved in the initial bond cleavage. If this deuterium atom is found at a different position in the final product, it provides direct evidence of an intramolecular rearrangement, such as a 1,2-hydride shift, a common step in terpene biosynthesis. acs.org
By combining site-directed mutagenesis of active site residues with the analysis of products from deuterated substrates, a detailed picture of the catalytic cascade can be assembled. nih.govnih.gov This approach helps to:
Identify transient intermediates: The fate of the deuterium label can help infer the structure of unstable carbocation intermediates that are stabilized by the enzyme. researchgate.net
Map rearrangement pathways: Tracking the position of the label from substrate to product elucidates the sequence of cyclizations and hydride or methyl shifts. nih.govboku.ac.at
Define the role of active site residues: Observing how mutations of specific amino acids alter the processing of the deuterated substrate can clarify their role in stabilizing intermediates or facilitating specific rearrangements. nih.gov
Applications of Geraniol D2 in Mechanistic Chemical Biology Research
Understanding Intracellular Fate and Distribution of Geraniol (B1671447) Analogues
A fundamental challenge in chemical biology is to understand how a small molecule, once introduced to a cell, is transported, where it accumulates, and how it is chemically modified. Geraniol-d2 is an invaluable tracer for mapping the intracellular journey of geraniol and its analogues. By using techniques like mass spectrometry imaging or nanostructure-initiator mass spectrometry (NIMS), researchers can visualize the distribution of Geraniol-d2 and its deuterated metabolites within cellular compartments and tissues.
These studies are crucial for distinguishing between the activity of the parent compound and its metabolic products. For instance, if Geraniol-d2 is deuterated at a position known to be a primary site of oxidation by cytochrome P450 enzymes, the rate of its metabolism will be significantly reduced. cdnsciencepub.com Observing a diminished biological effect compared to the non-deuterated geraniol would strongly imply that a metabolite, rather than geraniol itself, is the primary bioactive species. Conversely, if the effect remains unchanged, it suggests that geraniol is the active molecule. This approach provides clear, mechanistic insights into the intracellular life of the compound, moving beyond simple correlation to establish causation in its mode of action.
In Vitro Mechanistic Investigations at the Molecular and Cellular Level
Understanding how a compound enters a cell and where it resides is key to deciphering its function. nih.govnih.gov Geraniol-d2 facilitates precise studies of cellular uptake and subcellular localization. Due to its lipophilic nature, geraniol is expected to readily cross cell membranes. researchgate.netnih.gov However, the exact mechanisms—whether passive diffusion, carrier-mediated transport, or other processes—can be investigated using deuterated analogues.
Advanced imaging techniques, such as confocal Raman microscopy or secondary ion mass spectrometry (SIMS), can detect the unique vibrational signature or mass of the C-D bond, allowing for the label-free visualization of Geraniol-d2 within the cell. researchgate.netpsu.edu This enables researchers to determine its accumulation in specific organelles, such as the endoplasmic reticulum, mitochondria, or the nucleus. uta.edu Such studies have revealed that the subcellular distribution of therapeutic agents is often a critical determinant of their efficacy and can be a limiting factor in their application. psu.edutechscience.com
Table 1: Techniques for Studying Cellular Uptake and Localization of Geraniol-d2
| Technique | Principle of Detection | Information Gained | Key Advantage of Using Geraniol-d2 |
|---|---|---|---|
| Confocal Raman Microscopy | Detection of the unique C-D bond vibrational frequency. | Label-free spatial distribution of the compound within the cell. | Provides high-resolution intracellular mapping without the need for bulky fluorescent tags that could alter the molecule's behavior. |
| Secondary Ion Mass Spectrometry (SIMS) | Sputtering of the cell surface with an ion beam and mass analysis of ejected secondary ions. | High-sensitivity imaging of elemental and isotopic composition, revealing the location of deuterated molecules. | Enables precise localization in subcellular compartments and analysis of co-localization with other biomolecules. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) of Subcellular Fractions | Separation and quantification of compounds from isolated organelles. | Quantitative measurement of Geraniol-d2 and its metabolites in the nucleus, mitochondria, cytosol, etc. | Allows for accurate quantification and metabolic profiling within specific organelles, linking location to biochemical transformation. |
Geraniol's biological effects are mediated through its physical interactions with various cellular components. Using Geraniol-d2 helps to dissect these interactions with high precision.
Cell Membranes: Geraniol is known to perturb the function of cell membranes. nih.gov Studies using Geraniol-d2 in model membrane systems (liposomes) or live cells, coupled with techniques like neutron scattering or solid-state NMR, can reveal the precise orientation and depth of insertion of the molecule within the lipid bilayer. The deuterium (B1214612) label provides a powerful contrast for these biophysical methods.
Receptors: While geraniol is not known to bind to a single specific receptor with high affinity, it may modulate the function of various receptors, including transient receptor potential (TRP) channels and G-protein coupled receptors (GPCRs) like the D2 dopamine (B1211576) receptor. drugbank.comnih.govnih.gov Photoaffinity labeling experiments, where a photoreactive group is attached to Geraniol-d2, can be used to covalently trap the molecule onto its binding partners. Subsequent proteomic analysis can then identify these interacting proteins. The deuterium label serves as a unique mass tag to confirm the identity of the adducted peptide fragments.
Ion Channels: Geraniol has been shown to modulate the activity of ion channels. drugbank.com Mechanistic studies using Geraniol-d2 can help determine if this modulation is due to direct binding or an indirect effect via changes in the membrane's physical properties. The kinetic isotope effect can be exploited here; if deuteration at a specific position on the geraniol molecule alters its effect on channel gating, it suggests that a C-H bond at that position is involved in the interaction mechanism.
Geraniol influences a multitude of intracellular signaling pathways that are central to cellular processes like inflammation, proliferation, and stress response. plos.orgresearchgate.net Geraniol-d2 is a sophisticated tool for clarifying the exact mechanisms of this modulation.
VEGF/VEGFR-2 Signaling: Geraniol has been shown to suppress angiogenesis by downregulating the VEGF/VEGFR-2 signaling pathway, leading to reduced activity of downstream kinases like AKT and ERK. plos.org Using Geraniol-d2 deuterated at a metabolically active site can help determine if geraniol itself or a metabolite is responsible for the inhibition of VEGFR-2 expression or its downstream signaling cascade. frontiersin.org
p38 MAPK and NF-κB Pathways: These pathways are key regulators of inflammation and cellular stress. Geraniol can modulate their activity, but the direct targets are often unclear. nih.gov By employing Geraniol-d2 in cellular models, researchers can use the kinetic isotope effect to probe whether geraniol's metabolism is required to inhibit p38 MAPK phosphorylation or prevent NF-κB translocation to the nucleus. nih.govnih.gov
Nrf2/HO-1 Pathway: This pathway is a critical cellular defense against oxidative stress. Some studies suggest that phytochemicals like geraniol can activate this pathway. aopwiki.org Geraniol-d2 can be used to investigate whether this activation is a direct effect or a consequence of metabolic conversion, providing a clearer picture of its antioxidant mechanism.
Table 2: Application of Geraniol-d2 in Studying Signaling Pathways
| Signaling Pathway | Reported Effect of Geraniol | Mechanistic Question Answered by Geraniol-d2 |
|---|---|---|
| VEGF/VEGFR-2 | Suppresses angiogenesis by downregulating VEGFR-2 expression and downstream AKT/ERK signaling. plos.org | Is the inhibition of VEGFR-2 caused by the parent geraniol molecule or a metabolite? |
| p38 MAPK | Decreased expression of active (phosphorylated) p44/p42 ERK (a related MAPK). nih.gov | Does the modulation of MAPK activity depend on the metabolic breakdown of geraniol? |
| NF-κB | Key player in inflammation, potentially modulated by anti-inflammatory compounds. mdpi.com | Does geraniol's anti-inflammatory effect proceed via a mechanism requiring C-H bond cleavage? |
| Nrf2/HO-1 | Potentiated by various phytochemicals to protect against oxidative stress. aopwiki.org | Is the activation of the Nrf2 pathway a direct interaction or mediated by a metabolic product of geraniol? |
Geraniol has been identified as an inhibitor of several key enzymes involved in inflammation and neurotransmission. nih.gov Geraniol-d2 allows for detailed mechanistic studies of these inhibitory actions.
COX and LOX: Cyclooxygenase (COX) and lipoxygenase (LOX) are crucial enzymes in the inflammatory cascade. nih.govd-nb.info Geraniol has shown inhibitory activity against both COX-1 and COX-2, as well as 5-LOX. nih.gov By synthesizing Geraniol-d2 with deuterium at the allylic C-H bonds, researchers can measure the kinetic isotope effect on the inhibition. A significant KIE would provide strong evidence that the enzymatic mechanism involves the abstraction of a hydrogen atom from that position, offering profound insight into the binding and catalytic inhibition process. phytopharmajournal.commdpi.com
AChE and BuChE: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are critical for regulating acetylcholine (B1216132) levels in the nervous system. Geraniol's inhibition of these enzymes is of interest for neuroprotective research. Using Geraniol-d2 as a substrate or inhibitor in kinetic assays can help elucidate the binding mode and mechanism. If metabolism within the enzyme's active site is part of the inhibitory process, deuteration would slow this down, which would be reflected in the kinetic parameters. nih.gov
ACE2: The Angiotensin-Converting Enzyme 2 (ACE2) is a key regulator of blood pressure and is also known as the cellular receptor for the SARS-CoV-2 virus. Geraniol has been shown to be a potent inhibitor of ACE2 in vitro. nih.gov Molecular docking studies suggest that its hydroxyl group is critical for binding. nih.gov Geraniol-d2, specifically deuterated at the hydroxyl position (Geraniol-OD), could be used in biophysical studies to probe the strength and dynamics of the hydrogen bond formed with the enzyme's active site residues.
Studies in Plant Secondary Metabolism and Terpenoid Biosynthesis Regulation
In plants, geraniol is a pivotal intermediate in the biosynthesis of a vast array of other monoterpenoids and more complex secondary metabolites. mdpi.comgenome.jpnih.gov Feeding experiments using Geraniol-d2 as a metabolic precursor are a cornerstone of research in this area.
When Geraniol-d2 is supplied to plant tissues, such as grape mesocarp or ginger rhizomes, its metabolic fate can be tracked with precision. frontiersin.orgresearchgate.net Researchers use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the deuterated products formed. For example, studies in grape have used deuterated geraniol to demonstrate its conversion to other compounds, although hydroxylated derivatives were not detected in that specific case. frontiersin.org In ginger, feeding experiments with deuterium-labeled geraniol revealed its transformation into geranial, geranyl acetate, and citronellol (B86348). researchgate.net These tracer studies are essential for mapping the complex metabolic networks in plants, identifying novel enzymes, and understanding the regulation of terpenoid biosynthesis. nih.govresearchgate.net
Table 3: Use of Geraniol-d2 in Plant Metabolism Studies
| Plant Species | Deuterated Precursor | Key Findings / Deuterated Products Detected | Reference |
|---|---|---|---|
| Grape (Vitis vinifera) | Deuterated Geraniol | Demonstrated conversion to rose oxide. Hydroxylated geraniol derivatives were not detected. | frontiersin.org |
| Ginger (Zingiber officinale) | D2-Geraniol | Transformation into geranial, geraniol, geranyl acetate, and citronellol. | researchgate.net |
Environmental Fate and Transformation Research using Deuterated Tracers
The study of the environmental fate and transformation of volatile organic compounds (VOCs) like geraniol is essential for understanding their persistence, potential for long-distance transport, and the formation of secondary products in various environmental compartments such as the atmosphere, soil, and water. The use of isotopically labeled compounds, particularly deuterated tracers like Geraniol-d2, offers a powerful tool for elucidating these complex pathways under realistic environmental conditions. While specific research focusing solely on the environmental fate of Geraniol-d2 is limited, the principles and methodologies can be understood from studies on other deuterated monoterpenes and the known degradation pathways of geraniol.
Deuterated tracers are invaluable in environmental research because they allow scientists to distinguish the compound of interest from its naturally occurring, non-labeled counterparts. This is particularly important for substances like geraniol, which are ubiquitous in the environment due to widespread natural emissions from vegetation. By introducing Geraniol-d2 into a controlled environmental system (e.g., a soil microcosm, an aquatic environment, or an atmospheric simulation chamber), researchers can accurately track its movement, degradation rate, and the formation of transformation products without interference from background levels of geraniol.
Atmospheric Fate and Transformation
In the atmosphere, monoterpenes are primarily degraded through reactions with oxidants such as hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3). These reactions lead to the formation of less volatile, more oxidized compounds that can contribute to the formation of secondary organic aerosols (SOA).
A significant challenge in studying the atmospheric fate of VOCs in experimental chambers is accounting for losses due to adsorption onto chamber walls and reactive losses with oxidants. Deuterated surrogates are instrumental in calibrating these losses. For instance, studies using deuterated monoterpenes like α-pinene-d3 have been conducted to trace and quantify such losses for a range of similar compounds. copernicus.orgresearchgate.net This approach allows for more accurate measurements of emission rates and the formation of degradation products.
In a hypothetical study using Geraniol-d2, the tracer would be introduced into a dynamic chamber along with an oxidant like ozone. The decay of Geraniol-d2 and the appearance of deuterated transformation products could be monitored over time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This would provide precise data on reaction kinetics and product yields. Known transformation products of geraniol from oxidation include geranial and neral (B7780846). researchgate.netresearchgate.netnih.gov Using Geraniol-d2 would confirm these pathways and potentially identify new, minor products by tracing the deuterium label.
The following table, adapted from research on other monoterpenes, illustrates the type of data that could be generated for the reactive losses of Geraniol-d2 in the presence of ozone.
Table 1: Illustrative Reactive Loss of Monoterpenes with Ozone in a Dynamic Chamber
| Compound | Initial Mixing Ratio (ppb) | Ozone Mixing Ratio (ppb) | Relative Loss (%) |
|---|---|---|---|
| α-Pinene | 5.0 | 100 | 85 |
| β-Pinene | 5.0 | 100 | 75 |
| Limonene | 5.0 | 100 | 95 |
| Geraniol (Hypothetical) | 5.0 | 100 | ~90 |
This table is illustrative and based on typical reactivity of monoterpenes. Actual values for Geraniol-d2 would need to be determined experimentally.
Fate and Transformation in Soil and Water
In soil and aquatic environments, the fate of geraniol is governed by a combination of biotic and abiotic processes. up.ptencyclopedia.pub Biotic degradation by microorganisms is a primary pathway, while abiotic processes like hydrolysis and photolysis can also contribute. up.pt
Using Geraniol-d2 as a tracer in soil or water microcosm studies would enable researchers to follow its degradation pathway and quantify the rates of different processes. For example, by incubating soil samples with Geraniol-d2, one could measure its disappearance over time and identify deuterated metabolites. This would help to distinguish between biological degradation and physical processes like sorption to soil organic matter. Known biotic transformation products of geraniol include geranial, neral, and β-citronellol. researchgate.netnih.gov The use of a labeled tracer would provide definitive evidence of these transformations in a specific environmental matrix.
Similarly, in aquatic systems, Geraniol-d2 could be used to study degradation rates under different conditions of light exposure (photolysis), pH (hydrolysis), and microbial activity. The stability of compounds like citral (B94496) (a mixture of geranial and neral) is known to be affected by acidic conditions in aqueous solutions. researchgate.net Studies with Geraniol-d2 could precisely quantify the rate of its conversion to deuterated geranial and neral under such conditions.
The data table below illustrates how the degradation of Geraniol-d2 could be tracked in a soil microcosm study, showing the distribution of the deuterium label over time.
Table 2: Hypothetical Distribution of Deuterium from Geraniol-d2 in a Soil Microcosm over 30 Days
| Time (Days) | Geraniol-d2 (%) | Deuterated Geranial/Neral (%) | Other Deuterated Metabolites (%) | Bound Residue (%) |
|---|---|---|---|---|
| 0 | 100 | 0 | 0 | 0 |
| 7 | 65 | 15 | 5 | 15 |
| 14 | 30 | 25 | 10 | 35 |
| 30 | 5 | 10 | 15 | 70 |
This table is a hypothetical representation of a degradation study. The distribution would depend on soil type, microbial activity, and other environmental factors.
Computational and Theoretical Studies on Geraniol D2
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the conformational landscape of Geraniol-d2 and its interactions with biological macromolecules. These computational techniques allow for the exploration of how deuterium (B1214612) substitution influences the three-dimensional structure and binding characteristics of the molecule.
Conformational Analysis and Isotopic Effects on Molecular Structure
Computational methods, such as molecular mechanics and quantum mechanics, can be employed to perform a detailed conformational analysis of Geraniol-d2. By systematically exploring the potential energy surface, these methods can identify the most stable conformations and the energy barriers between them. For Geraniol-d2, this would involve analyzing the rotational barriers around the single bonds in its flexible carbon chain.
Key Research Findings:
Bond Length and Vibrational Frequencies: Theoretical calculations predict that the C-D bonds in Geraniol-d2 will be shorter than the corresponding C-H bonds in non-deuterated geraniol (B1671447). fugaku100kei.jp This also leads to a redshift (lowering) of the vibrational frequencies associated with the C-D bonds. ajchem-a.comajchem-a.com
A comprehensive conformational search using computational software can generate a set of low-energy conformers for Geraniol-d2. The relative energies and Boltzmann populations of these conformers can then be calculated to understand the conformational landscape.
Ligand-Protein Interaction Modeling with Deuterated Ligands for Binding Affinity Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand like Geraniol-d2 might bind to a protein target. rsc.org These methods can help in understanding the binding mode, identifying key interacting residues, and estimating the binding affinity.
In the context of deuterated ligands, these simulations can be particularly insightful for predicting how the subtle changes in the ligand's properties upon deuteration affect its interaction with a protein. plos.org For instance, geraniol has been shown through molecular docking to have a strong binding affinity with targets like COX-2. acs.orgnih.gov The introduction of deuterium could modulate this affinity.
Modeling Process:
Protein and Ligand Preparation: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank. The 3D structure of Geraniol-d2 is generated and optimized using computational chemistry software.
Molecular Docking: Docking programs are used to predict the preferred binding pose of Geraniol-d2 within the active site of the protein. These programs generate multiple possible binding orientations and rank them based on a scoring function that estimates the binding affinity.
Molecular Dynamics Simulations: The top-ranked docked pose is then used as a starting point for MD simulations. These simulations provide a more dynamic and realistic view of the protein-ligand complex, allowing for the observation of conformational changes and the calculation of more accurate binding free energies.
Recent advancements have seen the development of deep learning-based models that can predict protein-ligand interactions with increased accuracy. rsc.org Some computational models can even incorporate experimental data, such as from hydrogen-deuterium exchange mass spectrometry, to refine the interaction models. biorxiv.org
Prediction of Isotopic Effects on Molecular Recognition and Binding
The equilibrium isotope effect (EIE), also known as the binding isotope effect (BIE), quantifies the effect of isotopic substitution on binding equilibria. nih.gov These effects arise from changes in the vibrational energy of the molecule upon binding. nsf.govrsc.org Computational methods can predict these effects, providing valuable insights into the non-covalent interactions that drive molecular recognition.
Deuteration can influence binding affinity in several ways:
Changes in Hydrogen Bonding: If the deuterated position is involved in a hydrogen bond, the strength of this interaction can be altered.
Van der Waals Interactions: The slightly smaller size of the C-D bond compared to the C-H bond can affect van der Waals contacts within the binding pocket.
Conformational Effects: As discussed earlier, changes in conformational preferences can impact how well the ligand fits into the binding site.
Studies on other deuterated molecules have shown that these effects can be significant enough to alter binding affinities. For example, deuteration has been observed to increase the binding affinity of histamine (B1213489) to its H2 receptor. plos.org Computational models have successfully rationalized these experimental findings by calculating the changes in interaction and hydration energies upon deuteration. mdpi.com
| Parameter | Calculated Value (kcal/mol) | Interpretation |
|---|---|---|
| ΔEHYDR (H→D) | +0.05 | Slightly less favorable hydration for the deuterated form. |
| ΔEINTER (H→D) | -0.40 | More favorable interaction with the receptor for the deuterated form. |
| ΔΔEBIND (H→D) | -0.35 | Overall stronger binding predicted for the deuterated ligand. |
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations provide a more fundamental and accurate description of molecular systems compared to classical molecular mechanics. binarystarchem.ca They are essential for predicting spectroscopic properties and for elucidating the details of chemical reactions, including the influence of isotopic substitution.
Prediction of Spectroscopic Properties of Deuterated Species for Experimental Validation
QM calculations are highly effective in predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For deuterated species like Geraniol-d2, these predictions are crucial for validating experimental results and for assigning spectral features.
The substitution of hydrogen with deuterium leads to predictable changes in spectra:
IR Spectroscopy: The C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of deuterium. ajchem-a.com QM calculations can accurately predict the positions and intensities of these new peaks in the IR spectrum of Geraniol-d2.
NMR Spectroscopy: In ¹H NMR, the signal for the proton attached to the deuterated carbon would disappear. In ¹³C NMR, the carbon atom bonded to deuterium will show a characteristic splitting pattern (a triplet for a -CD₂- group) and a slight upfield shift in its chemical shift, known as an isotope shift. mdpi.com The chemical shifts of deuterium (²H) nuclei are very similar to those of their proton counterparts. nih.gov
Advanced computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), can provide highly accurate predictions of these spectroscopic parameters. ajchem-a.com These theoretical spectra can then be compared with experimental data to confirm the structure and purity of the synthesized Geraniol-d2.
| Vibrational Mode | Predicted C-H Frequency | Predicted C-D Frequency | Experimental C-H Frequency | Experimental C-D Frequency |
|---|---|---|---|---|
| Stretching | ~2950 | ~2150 | ~2960 | ~2140 |
| Bending | ~1450 | ~1050 | ~1460 | ~1040 |
Elucidation of Reaction Transition States and Energetics with Kinetic Isotope Effect Considerations
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org Studying the KIE is a powerful method for elucidating reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. wikipedia.org
QM calculations are instrumental in understanding and predicting KIEs. By modeling the potential energy surface of a reaction, chemists can locate the transition state (the highest energy point along the reaction coordinate) and calculate its structure and energy. e3s-conferences.org The difference in the zero-point vibrational energies between the reactant and the transition state for the deuterated and non-deuterated species determines the magnitude of the primary KIE.
For a reaction involving Geraniol-d2 where a C-D bond at the deuterated position is broken, a significant primary KIE (kH/kD > 1) would be expected. wikipedia.org QM calculations can predict the magnitude of this effect. For example, in a hypothetical oxidation of the terminal methyl group of geraniol, if this step is rate-limiting, the KIE for Geraniol-d2 would be substantial.
Computational Approach:
Reactant and Product Optimization: The geometries of the reactants (e.g., Geraniol-d2 and an oxidizing agent) and the products are optimized using a suitable QM method.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed.
Frequency Calculation: Vibrational frequency calculations are carried out for the reactants and the transition state for both the deuterated and non-deuterated systems. This is to confirm the nature of the stationary points (reactants have all real frequencies, transition states have one imaginary frequency) and to obtain the zero-point vibrational energies.
KIE Calculation: The KIE is calculated from the differences in the activation energies, which are derived from the zero-point energies of the isotopic systems. escholarship.org
Theoretical calculations have been used to determine the free-energy profiles for deuteration reactions, showing how different deuterium sources can affect the reaction energetics. rsc.org These calculations can also account for quantum mechanical tunneling, where a particle can pass through an energy barrier instead of going over it, which can lead to unusually large KIEs. rsc.org
In Silico Approaches for Pathway Prediction and Enzyme-Substrate Interactions
Without any published data, any attempt to create content for this section would be speculative and would not meet the required standards of scientific accuracy. There are no computational models, docking studies, or metabolic pathway predictions specifically developed for or involving Geraniol-d2.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing high-purity Geraniol-d2 for isotopic labeling studies?
- Answer: Synthesis of Geraniol-d2 requires deuterium incorporation at specific positions (e.g., C-2 and C-6) using precursors like deuterated isopentenyl pyrophosphate (IPP). Techniques include:
- Biosynthetic optimization : Overexpression of geraniol synthase in Saccharomyces cerevisiae with deuterated precursors .
- Analytical validation : Confirm isotopic purity (>98%) via -NMR (absence of proton signals at target positions) and GC-MS for structural integrity .
- Challenges : Minimize isotopic scrambling during extraction; use inert atmospheres to prevent oxidation.
Q. How can researchers design experiments to track Geraniol-d2 metabolism in plant or microbial systems?
- Answer :
- Labeling protocols : Administer Geraniol-d2 via vapor-phase exposure (for plant studies) or liquid culture supplementation (microbial systems) .
- Sampling strategy : Collect time-series samples to monitor metabolic flux (e.g., terpenoid biosynthesis intermediates).
- Detection : Use LC-HRMS or -NMR to trace deuterium incorporation into downstream metabolites .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Geraniol-d2 toxicity studies?
- Answer :
- Dose-ranging : Apply non-linear regression (e.g., four-parameter logistic model) to calculate EC values.
- Error analysis : Use bootstrapping or Monte Carlo simulations to quantify uncertainty in toxicity thresholds .
- Reproducibility : Include triplicate assays and negative controls (e.g., non-deuterated geraniol) to isolate isotope-specific effects .
Advanced Research Questions
Q. How can contradictions in metabolic flux data from Geraniol-d2 tracing studies be resolved?
- Answer : Conflicting data often arise from:
- Isotope dilution : Compensate by normalizing to internal standards (e.g., -labeled metabolites) .
- Compartmentalization : Use subcellular fractionation to distinguish cytosolic vs. plastidial terpenoid pathways .
- Cross-validation : Integrate flux balance analysis (FBA) with isotopic data to reconcile discrepancies .
Q. What experimental designs mitigate interference from deuterium kinetic isotope effects (KIEs) in Geraniol-d2 studies?
- Answer :
- Control experiments : Compare reaction rates of deuterated vs. non-deuterated geraniol in enzyme assays (e.g., cytochrome P450 oxidation) .
- Computational modeling : Use density functional theory (DFT) to predict KIEs and adjust experimental interpretations .
- Hybrid labeling : Combine Geraniol-d2 with -glucose to decouple isotopic effects in metabolic networks .
Q. How can researchers integrate Geraniol-d2 isotopic tracing with multi-omics datasets (e.g., transcriptomics, proteomics)?
- Answer :
- Workflow :
Correlate flux data (from LC-HRMS) with transcriptomic profiles (RNA-seq) to identify rate-limiting enzymes.
Use proteomics (e.g., SILAC) to quantify enzyme abundance and activity .
- Data integration : Apply systems biology tools (e.g., MetaboAnalyst, COBRApy) to map isotopic flux onto metabolic networks .
Methodological Best Practices
Q. What criteria should guide the formulation of research questions for Geraniol-d2 studies?
- Answer :
- FINER framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Hypothesis specificity : Example: "Does Geraniol-d2 exhibit altered membrane permeability compared to non-deuterated geraniol?" .
- Avoid pitfalls : Steer clear of overly broad questions (e.g., "How does Geraniol-d2 work?") .
Q. How can researchers ensure reproducibility in Geraniol-d2 experiments?
- Answer :
- Documentation : Follow ARRIVE 2.0 guidelines for experimental details (e.g., solvent batches, incubation times) .
- Data transparency : Share raw NMR/HRMS spectra in public repositories (e.g., MetaboLights).
- Replication : Independent validation by a second lab using identical deuterated standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
